molecular formula C26H23Cl2N3O4 B11091879 N-Benzyl-1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide

N-Benzyl-1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11091879
M. Wt: 512.4 g/mol
InChI Key: QXSGPTJJGLNPKU-UHFFFAOYSA-N
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Description

N-Benzyl-1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound with a molecular formula of C26H23Cl2N3O4 . This compound is characterized by its intricate structure, which includes a benzyl group, a dichlorophenyl group, and a pyrrolidinecarboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-Benzyl-1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 4-hydroxybenzyl alcohol to produce the desired compound . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-Benzyl-1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-Benzyl-1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as enzyme inhibition or receptor binding, make it a candidate for studies in biochemistry and pharmacology.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

N-Benzyl-1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H23Cl2N3O4

Molecular Weight

512.4 g/mol

IUPAC Name

N-benzyl-1-[4-[2-(3,4-dichloroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C26H23Cl2N3O4/c27-22-11-6-19(13-23(22)28)30-24(32)16-35-21-9-7-20(8-10-21)31-15-18(12-25(31)33)26(34)29-14-17-4-2-1-3-5-17/h1-11,13,18H,12,14-16H2,(H,29,34)(H,30,32)

InChI Key

QXSGPTJJGLNPKU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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